2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-sulfonamide is a fluorinated organic compound characterized by the presence of a benzodioxine ring substituted with four fluorine atoms and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-sulfonamide typically involves the fluorination of a benzodioxine precursor followed by sulfonamide formation. One common method includes the reaction of 2,2,3,3-tetrafluoro-1,4-benzodioxane with sulfonamide reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The sulfonamide group is then introduced through a subsequent reaction step, often in the presence of a catalyst to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning. This inhibition can disrupt various biological pathways, making the compound useful in medicinal applications .
Comparison with Similar Compounds
2,2,3,3-Tetrafluoro-1,4-benzodioxane: Lacks the sulfonamide group but shares the fluorinated benzodioxine core.
2,2,3,3-Tetrafluoro-1,4-butanediol: Contains a similar fluorinated structure but with hydroxyl groups instead of the benzodioxine ring.
Uniqueness: 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-sulfonamide is unique due to the combination of its fluorinated benzodioxine ring and sulfonamide group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar fluorinated compounds .
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO4S/c9-7(10)8(11,12)17-6-3-4(18(13,14)15)1-2-5(6)16-7/h1-3H,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTVGVRPBMFKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)OC(C(O2)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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